Carnosine, D-

描述

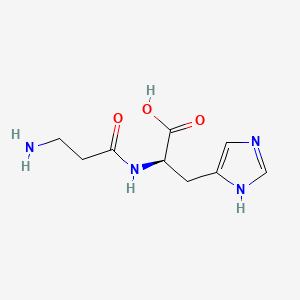

Carnosine, D-: is a dipeptide molecule composed of beta-alanine and histidine. It is naturally found in high concentrations in muscle and brain tissues. Discovered in the early 1900s, carnosine has been extensively studied for its various physiological and biological activities .

准备方法

Synthetic Routes and Reaction Conditions: Carnosine is synthesized through the condensation of beta-alanine and histidine. This reaction is catalyzed by the enzyme ATP-dependent carnosine synthase. The reaction conditions typically involve the presence of a biocatalyst and the substrates beta-alanine and histidine .

Industrial Production Methods: Industrial production of carnosine can be achieved through chemical synthesis, extraction from animal tissues, and biosynthesis. Chemical synthesis involves the direct condensation of beta-alanine and histidine under controlled conditions. Extraction from animal tissues involves isolating carnosine from muscle tissues, while biosynthesis utilizes microbial fermentation processes to produce carnosine .

化学反应分析

Types of Reactions: Carnosine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve scavenging reactive oxygen species and reducing oxidative stress .

Common Reagents and Conditions: Common reagents used in reactions involving carnosine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the dipeptide structure .

Major Products: The major products formed from reactions involving carnosine include oxidized carnosine derivatives and reduced forms of the dipeptide. These products retain some of the biological activities of the parent compound .

科学研究应用

Therapeutic Applications

D-Carnosine exhibits a range of therapeutic properties that make it valuable in treating several health conditions:

Neurodegenerative Diseases

Research indicates that D-carnosine has neuroprotective effects, particularly against neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). Its mechanisms include:

- Antioxidant Activity : D-carnosine scavenges free radicals, reducing oxidative stress which is a common pathway in neurodegeneration .

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and reduces inflammation in the central nervous system (CNS) .

- Protein Aggregation Prevention : D-carnosine has been shown to inhibit the aggregation of amyloid-beta (Aβ), a hallmark of AD .

Cardiovascular Health

D-carnosine demonstrates protective effects against cardiovascular diseases (CVD) through:

- Anti-aggregant Properties : It prevents platelet aggregation, which can reduce the risk of thrombosis .

- Improvement of Endothelial Function : D-carnosine enhances nitric oxide availability, promoting vasodilation and improving blood flow .

Diabetes Management

In the context of diabetes, D-carnosine has shown promise by:

- Inhibiting Advanced Glycation End Products (AGEs) : This action helps mitigate complications associated with diabetes, such as nephropathy and neuropathy .

- Regulating Blood Glucose Levels : D-carnosine may improve insulin sensitivity and glucose metabolism .

Nutritional Supplementation

D-Carnosine supplementation is gaining popularity for its potential benefits in enhancing physical performance and muscle recovery:

- Muscle Performance : Chronic oral ingestion of β-alanine can significantly elevate muscle carnosine levels, improving exercise capacity and delaying fatigue during high-intensity workouts .

- Functional Food Ingredient : Its antioxidant properties make D-carnosine a candidate for incorporation into functional foods aimed at promoting health and longevity .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of D-carnosine in various health contexts:

作用机制

Carnosine exerts its effects through multiple mechanisms. It detoxifies reactive oxygen and nitrogen species, down-regulates the production of pro-inflammatory mediators, and inhibits the formation of aberrant proteins. It also modulates the activity of immune cells in both the peripheral and central nervous systems .

相似化合物的比较

Anserine: A methylated analog of carnosine found in birds and fish.

Balenine: Another methylated analog present in marine mammals and reptiles.

Homocarnosine: A dipeptide composed of gamma-aminobutyric acid and histidine.

Uniqueness: Carnosine is unique due to its high concentration in human tissues and its broad spectrum of biological activities. Unlike its analogs, carnosine is more prevalent in mammalian tissues and has a wider range of therapeutic applications .

生物活性

Carnosine, also known as β-alanyl-L-histidine, is a naturally occurring dipeptide with significant biological activity, particularly noted for its antioxidant, anti-inflammatory, and neuroprotective properties. This article delves into the various biological activities of D-carnosine, supported by research findings, case studies, and data tables that highlight its therapeutic potential.

Overview of Carnosine

Carnosine is predominantly found in muscle and brain tissues, where it plays critical roles in cellular function and metabolism. It is synthesized from β-alanine and L-histidine through the action of carnosine synthetase 1 (CARNS1) and is degraded by carnosine dipeptidase enzymes (CNDP1 and CNDP2) . The compound is recognized for its multimodal pharmacodynamic profile, which includes:

- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and preventing oxidative stress.

- Anti-inflammatory Effects : Modulating inflammatory responses by inhibiting cytokine production.

- Neuroprotection : Protecting neuronal cells from excitotoxicity and promoting cellular health.

Carnosine's biological activities are attributed to several mechanisms:

- Antioxidant Mechanism : Carnosine directly interacts with ROS, reducing oxidative damage in tissues. It has been shown to decrease ROS accumulation in neurons under stress conditions .

- Anti-inflammatory Mechanism : Carnosine inhibits the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thus modulating immune responses .

- Neuroprotective Mechanism : It enhances the expression of neurotrophic factors like BDNF and NGF, which support neuronal survival and function .

Case Studies

- Carnosine in Neurodegenerative Disorders :

- Carnosine Supplementation in Humans :

Data Tables

| Study | Population | Dosage | Duration | Findings |

|---|---|---|---|---|

| Araminia et al., 2020 | 776 participants | 800 mg/d l-Carnosine | 6 weeks | Significant improvement in mood disorders |

| Ghajar et al., 2018 | 51 participants | 2 g/d l-Carnosine | 8 weeks | Improvement in schizophrenia symptoms |

| Szcześniak et al., 2014 | 56 participants | 2.5 g/d Anserine/carnosine | 13 weeks | Enhanced physical performance |

Comparative Efficacy of D- and L-Carnosine

Research comparing D-carnosine and L-carnosine indicates that both forms exhibit similar protective effects against excitotoxicity in neuronal cultures. However, D-carnosine may offer enhanced bioavailability due to its structural properties .

属性

IUPAC Name |

(2R)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319103 | |

| Record name | D-Carnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5853-00-9 | |

| Record name | D-Carnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5853-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARNOSINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE2264A962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。